

Comparative Efficacy of Imidazo[1,5-a]pyridine Derivatives in Biological Assays

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Compound of Interest

Compound Name: *Imidazo[1,5-A]pyridine-7-carboxylic acid*

Cat. No.: *B1315449*

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A detailed analysis of the structure-activity relationship of Imidazo[1,5-a]pyridine derivatives reveals their potential as potent and selective modulators of key biological targets. This guide provides a comparative study of these compounds, focusing on their efficacy in various biological assays, with a particular emphasis on their role as ROR γ inverse agonists.

The Imidazo[1,5-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities.^[1] Researchers have explored various derivatives of this heterocyclic system, demonstrating their potential in therapeutic areas such as autoimmune diseases and cancer. This guide synthesizes publicly available data to offer a comparative overview of the biological performance of different Imidazo[1,5-a]pyridine derivatives, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Imidazo[1,5-a]pyridine Derivatives

The following table summarizes the in vitro activity of a series of Imidazo[1,5-a]pyridine derivatives as inverse agonists of the Retinoic acid receptor-related orphan receptor c (ROR γ), a key therapeutic target in autoimmune diseases.^[2] The data highlights the structure-activity relationship (SAR), demonstrating how modifications to the core scaffold influence potency.

Compound ID	R1 Substituent	R2 Substituent	RORc IC50 (nM)[2]
1a	H	H	>25000
1b	Me	H	1800
1c	Et	H	800
1d	i-Pr	H	350
1e	c-Pr	H	250
2a	H	Me	1200
2b	Me	Me	300
2c	Et	Me	150
2d	i-Pr	Me	80
2e	c-Pr	Me	60
GNE-0946 (9)	F	Cl	15
GNE-6468 (28)	Cl	CF3	8

Experimental Protocols

RORc Inverse Agonist Cellular Assay

The biological activity of the Imidazo[1,5-a]pyridine derivatives was determined using a cell-based reporter gene assay. The following provides a detailed methodology for this key experiment.[2]

Cell Line: HEK293 cells were utilized for this assay. These cells were transiently transfected with two plasmids: one containing a full-length human RORc expression construct and another containing a firefly luciferase reporter gene under the control of a response element sensitive to RORc activity.

Transfection: Cells were seeded in 96-well plates and transfected using a lipid-based transfection reagent. The expression and reporter plasmids were introduced into the cells, which were then incubated to allow for protein expression.

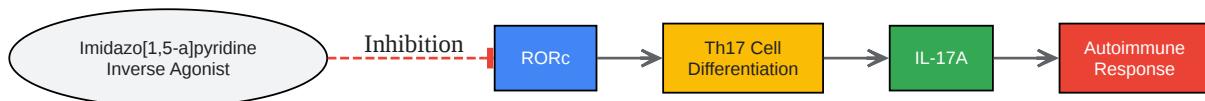
Compound Treatment: Following transfection, the cells were treated with various concentrations of the Imidazo[1,5-a]pyridine compounds. The compounds were typically dissolved in DMSO to create a stock solution, which was then serially diluted to the desired final concentrations in the cell culture medium. A DMSO-only control was included to determine the baseline RORc activity.

Luciferase Assay: After a 16-hour incubation period with the compounds, the cells were lysed, and the activity of the firefly luciferase reporter was measured using a luminometer. The luciferase enzyme catalyzes a reaction that produces light, and the intensity of this light is proportional to the level of RORc-mediated gene transcription.

Data Analysis: The luminescence data was normalized to the DMSO control. The IC50 values, representing the concentration of the compound that causes a 50% reduction in RORc activity, were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

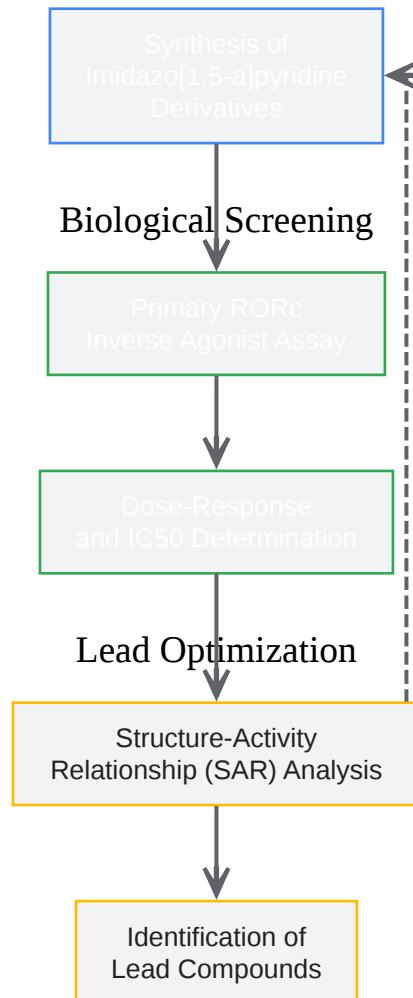
The following diagrams illustrate the RORc signaling pathway and a generalized workflow for the screening of Imidazo[1,5-a]pyridine derivatives.



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RORc signaling pathway and inhibition.

Compound Synthesis



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Drug discovery workflow for Imidazo[1,5-a]pyridines.

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References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective ROR γ inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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